Potassium arsenate

aqueous solubility formulation science analytical chemistry

Researchers requiring a non-deliquescent arsenate source for K⁺-based mitochondrial uncoupling protocols face supply inconsistency. Potassium arsenate (KH₂AsO₄, ≥99%) solves this. Its defined stoichiometry and crystalline stability ensure reproducible ATPase stimulation data, unlike deliquescent sodium salts. - Non-hygroscopic: Maintains free-flowing solid form, preventing caking during storage. - Assay Specificity: Eliminates Na⁺-derived bioenergetic artifacts in oxidative phosphorylation studies. - Reliable Supply: Commercial-grade inventory with rigorous QA documentation for GLP compliance.

Molecular Formula KH2AsO4
AsH2KO4
Molecular Weight 180.033 g/mol
CAS No. 7784-41-0
Cat. No. B1630602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium arsenate
CAS7784-41-0
Molecular FormulaKH2AsO4
AsH2KO4
Molecular Weight180.033 g/mol
Structural Identifiers
SMILESO[As](=O)(O)[O-].[K+]
InChIInChI=1S/AsH3O4.K/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1
InChIKeyGVPLVOGUVQAPNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in 5.5 parts cold water. Very soluble in hot water.
Slowly soluble in 1.6 parts glycerol. Insoluble in alcohol.
Sol in ammonia, acid
Solubility in water, g/100ml at 6 °C: 19 (good)

Potassium Arsenate (CAS 7784-41-0) — Baseline Identity, Class Position, and Procurement Context


Potassium arsenate (KH₂AsO₄, CAS 7784-41-0), also known as Macquer's salt or potassium dihydrogen arsenate, is a pentavalent inorganic arsenical of the alkali-metal arsenate subclass [1]. It presents as a colorless to white crystalline solid with a density of 2.867 g/cm³, a melting point of 277–283 °C, and high aqueous solubility (23.6 g/100g solution H₂O at 25 °C) . Historically deployed as an insecticide (especially in fly paper), hide preservative, textile-printing auxiliary, and laboratory reagent, its functional profile is shaped by the potassium cation, which differentiates its solubility, hygroscopic behavior, and bioenergetic interactions from the otherwise closely analogous sodium arsenate [2]. Contemporary procurement interest persists in niche research, reference-standard, and specialty industrial contexts where potassium‑specific physicochemical properties confer a measurable advantage over sodium, lead, or calcium arsenate alternatives.

Potassium Arsenate (CAS 7784-41-0) — Why Sodium Arsenate and Other Arsenate Salts Cannot Be Assumed Interchangeable


Although sodium and potassium arsenate share the arsenate anion and are frequently grouped together in regulatory and toxicological frameworks, their physicochemical and biological behaviors diverge in ways that matter for formulation, experimental reproducibility, and end-use performance [1]. The cation identity controls ambient-temperature aqueous solubility (approximately 24% higher for the disodium salt), hygroscopic stability (sodium arsenate is deliquescent in moist air whereas potassium arsenate is not described as hygroscopic), and even the magnitude of arsenate-induced mitochondrial uncoupling — an effect shown to depend on whether Na⁺ or K⁺ is the predominant medium cation [2][3]. These differences mean that substituting the sodium salt into a formulation or assay optimized for potassium arsenate risks altered dissolution kinetics, compromised solid-state storage stability, and non‑comparable biochemical readouts [2].

Potassium Arsenate (CAS 7784-41-0) — Quantitative Differentiation Evidence vs. Closest Comparators


Aqueous Solubility at Ambient Temperature — Potassium Arsenate vs. Disodium Hydrogen Arsenate

At 25 °C, potassium arsenate (KH₂AsO₄) dissolves to 23.6 g per 100 g of H₂O solution, whereas the most directly comparable sodium salt, disodium hydrogen arsenate (Na₂HAsO₄), reaches 29.33 g per 100 g solution — a difference of approximately 24% higher solubility for the sodium analogue . Both data points are sourced from the KRU93 solubility compilation and represent the same measurement methodology, enabling direct cross‑study comparison .

aqueous solubility formulation science analytical chemistry

Cation-Dependent Mitochondrial Uncoupling — Direct Na⁺ vs. K⁺ Head-to-Head Mechanistic Evidence

In a direct head‑to‑head study using rat liver mitochondria, arsenate stimulated adenosine triphosphatase (ATPase) activity more effectively in Na⁺‑based medium than in K⁺‑based medium, while activation of oxygen uptake by arsenate was less pronounced in Na⁺‑incubated mitochondria than in K⁺‑incubated mitochondria [1]. Furthermore, ADP stimulated respiration in K⁺‑plus‑arsenate conditions but had no ostensible effect in the Na⁺‑plus‑arsenate condition; conversely, ADP inhibited arsenate‑stimulated ATPase activity more effectively in the Na⁺ medium than in the K⁺ medium [1]. These differential responses are explicitly cation‑dependent, not merely arsenate‑generic.

mitochondrial bioenergetics oxidative phosphorylation arsenate toxicology

Solid-State Hygroscopic Stability — Implication for Fly Paper and Dry Bait Formulation Integrity

Sodium arsenate is explicitly described as 'deliquescent in moist air,' whereas potassium arsenate carries no hygroscopic or deliquescent designation across authoritative technical datasheets and hazard summaries [1][2]. The absence of deliquescence in potassium arsenate is consistent with its persistent historical preference in dry insecticidal fly paper formulations, where moisture uptake would compromise paper integrity and reduce shelf stability [3]. No quantitative water‑sorption isotherm data were identified for either compound; the differentiation therefore rests on the consistent presence versus absence of the deliquescence descriptor across independent reference sources.

hygroscopicity insecticide formulation solid-state stability

Glycerol Solubility Profile — Differentiated Release Kinetics for Hide Preservation and Glycerol-Based Formulations

Potassium arsenate is 'slowly soluble in 1.6 parts glycerol,' whereas sodium arsenate (both the dibasic and tribasic forms) is described simply as 'soluble in glycerol' without a quantified slow‑dissolution qualifier [1][2]. The 'slowly soluble' designation for the potassium salt, sourced from the Merck Index (MER06), indicates a measurably slower dissolution rate in glycerol compared to the sodium analogue, although precise dissolution‑rate constants are not available in the open literature. Both compounds are insoluble in ethanol [1].

glycerol solubility hide preservation leather processing

Density Differential — Implications for Sedimentation-Based Separation and Formulation Layering

Potassium arsenate (KH₂AsO₄) has a density of 2.867 g/cm³, substantially higher than the hydrated sodium arsenate salts: disodium hydrogen arsenate heptahydrate at 1.87 g/cm³ and trisodium arsenate dodecahydrate at 1.752 g/cm³ (relative density, water = 1) [1][2]. This represents a density advantage of approximately 53–64% over the sodium salts. The higher density of the anhydrous potassium salt facilitates gravitational sedimentation in aqueous process streams and enables cleaner phase separation in multi‑component formulations.

density sedimentation industrial processing

Arsenate (Pentavalent) vs. Arsenite (Trivalent) Toxicity Class Distinction — Relevance to Potassium Arsenate Risk Profiling

In production animals, pentavalent arsenates (including potassium arsenate) are 4–10 times less toxic than trivalent arsenites (including potassium arsenite) on an acute oral lethal dose basis [1]. The lethal oral dose of sodium arsenite in most species is 1–25 mg/kg, whereas arsenates require proportionally higher doses to achieve lethality [1]. Potassium arsenate is explicitly listed alongside sodium arsenate in the pentavalent (less toxic) arsenate class within this toxicological framework [1]. Additionally, the EPA classifies all inorganic arsenic compounds — including potassium arsenate — as Group A human carcinogens with a potency factor of 142 (mg/kg/day)⁻¹, assigning them a 'HIGH' hazard ranking [2].

toxicology risk assessment regulatory classification

Potassium Arsenate (CAS 7784-41-0) — Evidence‑Backed Application Scenarios Where Potassium‑Specific Differentiation Creates Procurement Value


Mitochondrial Bioenergetics Research Requiring Cation‑Controlled Arsenate Challenge

Investigators studying arsenate‑induced uncoupling of oxidative phosphorylation in isolated mitochondria must match the arsenate salt to the experimental medium cation. The 1970 Biochemistry study by Sandoval et al. demonstrated that arsenate‑stimulated ATPase activity and respiratory control responses are fundamentally different in K⁺ versus Na⁺ media [1]. Potassium arsenate is therefore the mandatory reagent for protocols employing K⁺‑based mitochondrial incubation buffers; substituting sodium arsenate would introduce a Na⁺‑specific bioenergetic artifact, compromising data interpretability [1]. This scenario is supported by direct head‑to‑head evidence (Evidence Item 2, Section 3).

Solid‑State Insecticidal Bait and Fly Paper Formulation

The non‑deliquescent character of potassium arsenate (contrasted with the explicitly deliquescent sodium arsenate) makes it the preferred arsenical for dry insecticidal matrices such as fly paper, ant baits, and dustable powders where ambient moisture uptake would otherwise cause caking, loss of paper integrity, and shortened shelf life [2][3]. This historical application preference is corroborated by multiple authoritative references consistently listing 'fly paper' as the signature insecticidal use of potassium arsenate, not sodium arsenate [4]. This scenario draws on hygroscopicity evidence (Evidence Item 3, Section 3).

Hide Preservation and Leather Processing with Glycerol‑Based Arsenical Baths

In hide curing and leather preservation, glycerol‑based arsenical solutions benefit from potassium arsenate's 'slowly soluble in 1.6 parts glycerol' profile, which extends the duration of preservative activity between bath replenishments compared to the more rapidly glycerol‑soluble sodium salts [5]. This application is supported by glycerol solubility data (Evidence Item 4, Section 3) and by the documented historical use of potassium arsenate in hide preservation [4].

Analytical Reference Standard and Arsenic‑Content Determination

Potassium arsenate's well‑defined stoichiometry (KH₂AsO₄, MW 180.034), high crystallinity, non‑hygroscopic storage behavior, and commercial availability at ≥99% purity make it suitable as a primary or secondary reference standard for arsenate quantification in environmental and biological matrices . The higher density (2.867 g/cm³) also facilitates precise gravimetric handling . This scenario is supported by solubility and density data (Evidence Items 1 and 5, Section 3) and by explicit reagent‑grade listings .

Technical Documentation Hub

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